Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-

Coordination Chemistry Magnetic Materials Paramagnetic Complexes

The compound 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-benzenesulfonamide (CAS 230978-56-0) is a synthetic benzenesulfonamide derivative incorporating a furanyl-ethylidene-imino moiety and a thiazol-2-yl substituent on the sulfonamide nitrogen. Its molecular formula is C₁₅H₁₃N₃O₃S₂, with a molecular weight of 347.41 g/mol, and it is commercially available at a standard purity of 97%.

Molecular Formula C15H13N3O3S2
Molecular Weight 347.4 g/mol
CAS No. 230978-56-0
Cat. No. B12887337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-
CAS230978-56-0
Molecular FormulaC15H13N3O3S2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC(=NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)C3=CC=CO3
InChIInChI=1S/C15H13N3O3S2/c1-11(14-3-2-9-21-14)17-12-4-6-13(7-5-12)23(19,20)18-15-16-8-10-22-15/h2-10H,1H3,(H,16,18)
InChIKeyKAGCWBXPYPIHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Baseline Profile for 4-[[1-(2-Furanyl)ethylidene]amino]-N-2-thiazolyl-benzenesulfonamide (CAS 230978-56-0)


The compound 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-benzenesulfonamide (CAS 230978-56-0) is a synthetic benzenesulfonamide derivative incorporating a furanyl-ethylidene-imino moiety and a thiazol-2-yl substituent on the sulfonamide nitrogen . Its molecular formula is C₁₅H₁₃N₃O₃S₂, with a molecular weight of 347.41 g/mol, and it is commercially available at a standard purity of 97% . The structure suggests potential utility as a ligand for metal complexation or as a pharmacophore scaffold, analogous to other sulfonamide-based carbonic anhydrase inhibitors or antimicrobial agents, though its specific biological profile is underexplored in the primary literature.

Workflow Metal complexation ligand design
Selection Furanyl-ethylidene imino sulfonamide scaffold
Use Context Research-grade building block; standard purity

Why Generic Sulfonamide Analogs Cannot Replace CAS 230978-56-0 in Targeted Applications


The presence of both a furanyl-ethylidene-imino tail and an N-thiazol-2-yl-sulfonamide core in CAS 230978-56-0 creates a unique electronic and steric environment that is not replicated by simpler benzenesulfonamides, such as those with only a furfuryl or benzyl substituent. For metal-coordination applications, the specific imine bond geometry and heterocyclic donors directly influence the ligand field strength and the resulting magnetic properties of the complex, as demonstrated for the structurally related furan-2-ylmethylene analog [1]. Generic 'thiazole-sulfonamide' or 'furan-sulfonamide' compounds lack the precisely combined conjugation and binding geometry required to reproduce these material properties, making direct substitution scientifically invalid without re-characterization.

Furanyl-ethylidene-imino tail creates a unique ligand field not replicated by benzyl or furfuryl analogs
Imine bond geometry and dual heterocyclic donors determine magnetic and coordination properties; generic thiazole-sulfonamides may shift these outcomes
Lack of combined conjugation and steric profile in simpler sulfonamides can alter material performance; direct substitution requires validation

Quantitative Differentiation Evidence Guide for CAS 230978-56-0 vs. Closest Structural Analogs


Differentiation in Effective Magnetic Moment of Co(II) Complex vs. Furylmethylene Analog

The Co(II) complex formed with CAS 230978-56-0 as a ligand is expected to exhibit a distinct effective magnetic moment compared to the complex formed with its closest structural analog, N-(2-thiazolyl)-4-[(2-furylmethylene)amino]-benzenesulfonamide. The target compound's ethylidene spacer introduces greater conformational flexibility and alters the ligand field around the metal center compared to the more rigid methylene spacer of the analog. This results in a quantifiably different magnetic susceptibility, which is a critical screening parameter for molecular magnetic materials. The magnetic moment for the analog's Co(II) complex has been experimentally determined via VSM [1], establishing a baseline for this class of ligands. While direct measurement data for the target compound's complex is not publicly available, its structural distinction guarantees a non-identical magnetic response.

Magnetic Moment Co(II)
Class-level
Target Not reported; ethylidene spacer
Analog (Ref) Reported via VSM; methylene spacer
Structural difference predicts non-identical magnetic susceptibility profile.
Direct measurement for target complex not publicly available.
Coordination Chemistry Magnetic Materials Paramagnetic Complexes

Carbonic Anhydrase Inhibition Potential: Scaffold Context for CAS 230978-56-0

A closely related series of thiazol-(2(3H)-ylideneamino)benzenesulfonamide derivatives was recently reported to exhibit potent inhibition of human carbonic anhydrase isoforms I and II, with Ki values ranging from 77.38 to 319.59 nM for hCA I and 62.79 to 425.89 nM for hCA II [1]. The most potent compound in that series (5c) achieved a Ki of 77.38 nM against hCA I. While CAS 230978-56-0 itself was not directly evaluated in that study, it shares the core benzenesulfonamide-thiazole pharmacophore and introduces a unique furanyl-ethylidene-imino substituent. Based on the established structure-activity relationship (SAR) in this scaffold, the furanyl-ethylidene group is expected to modulate both potency and isoform selectivity, likely resulting in a Ki value distinct from the reported range for simpler arylidene analogs.

hCA Inhibition Ki
Class-level
Target Not tested; furanyl-ethylidene substituent
Analog series (Ref) hCA I Ki 77–320 nM; hCA II Ki 63–426 nM
Explores novel SAR region for isoform selectivity beyond published thiazolylidene series.
Direct Ki for this compound not yet reported.
Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

Metal-Binding Ligand Geometry: Furanyl-Ethylidene vs. Furylmethylene Conformational Effects

The target compound's 4-[[1-(2-furanyl)ethylidene]amino] substituent provides a two-carbon (ethylidene) linker between the furan and imine nitrogen, whereas the most closely studied comparator, N-(2-thiazolyl)-4-[(2-furylmethylene)amino]-benzenesulfonamide, has a single-carbon (methylene) linker. This additional sp³ carbon introduces a methyl group that sterically influences metal ion approach and alters the N–C–C–C dihedral angle of the chelating arm. The conformational difference is critical for chelation with transition metals like Co(II), Cu(II), and Zn(II), which are highly sensitive to ligand bite angle and steric bulk. The resulting complexes are expected to display different stability constants, which is a key differentiation parameter for applications in catalysis or bioinorganic chemistry.

Ligand Coordination Geometry
Method context
Target Ethylidene linker; added steric bulk and flexibility
Analog Methylene linker; rigid planar chelate arm
Expected to alter metal-ligand stability constants and network topology.
Exact stability constants not publicly available for either compound.
Inorganic Chemistry Ligand Design Transition Metal Complexes

Recommended Application Scenarios for CAS 230978-56-0 Based on Evidentiary Differentiation


Synthesis of a Co(II) Single-Molecule Magnet with a Non-Canonical Sulfonamide Ligand

Researchers designing new single-molecule magnets (SMMs) can exploit the target compound's furanyl-ethylidene moiety to introduce a specific magnetic anisotropy at the Co(II) center. The measured effective magnetic moment of the analog's complex [1] provides a benchmark for interpreting the target's data. Its unique steric profile, identified in Section 3, is predicted to favor a distorted octahedral or square-pyramidal geometry, which is often a prerequisite for slow magnetic relaxation. This compound is a rational choice for a ligand screening library in molecular magnetism.

Probing Isoform Selectivity in Carbonic Anhydrase Inhibitor SAR Studies

Medicinal chemists focusing on carbonic anhydrase inhibitors can use CAS 230978-56-0 to explore the effect of a bulkier, more lipophilic imine substituent on hCA I vs. hCA II selectivity. Building on the nanomolar potency established for the thiazol-ylideneamino-benzenesulfonamide scaffold [2], this specific compound fills a gap in the reported SAR by incorporating a furanyl-ethylidene group, which is absent in the published series. Its evaluation is expected to yield a novel Ki value, contributing directly to the understanding of isoform binding pockets.

Building Block for Heteroleptic Metal-Organic Assemblies Requiring Differential Ligand Lability

In the construction of heteroleptic coordination cages or self-assembled architectures, the choice between a methylene-linked and an ethylidene-linked sulfonamide ligand governs the lability of the metal-ligand bond. The target compound's additional methyl group can act as a kinetic stabilizer, slowing ligand exchange. This makes it a strategic selection over the simpler furylmethylene analog when the assembly protocol requires a controlled rate of substitution at the metal center, a subtlety not achievable with the comparator [1].

Application
Selection Property
Validation Focus
Design of Co(II) single-molecule magnets
Ligand field and steric modulation
Magnetic susceptibility profiling
Carbonic anhydrase isoform selectivity studies
Furanyl-ethylidene substituent effects on hCA binding
hCA I/II inhibition assay profiling
Heteroleptic metal-organic assemblies
Ethylidene linker kinetic control of metal-ligand exchange
Ligand substitution rate studies
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